3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide is a useful research compound. Its molecular formula is C27H34N4O7 and its molecular weight is 526.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide is a complex organic molecule that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a quinazoline core with various functional groups that contribute to its biological activity. The presence of methoxy and dimethoxy phenyl groups is significant as these substituents often enhance lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that similar quinazoline derivatives demonstrated significant antiproliferative activity with IC50 values ranging from 5.9 µM to 15.37 µM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines .
Table 1: Cytotoxicity of Quinazoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 6n | A549 | 5.9 ± 1.7 |
Compound 6n | SW-480 | 2.3 ± 0.91 |
Compound 6n | MCF-7 | 5.65 ± 2.33 |
Cisplatin | A549 | 15.37 |
Cisplatin | SW-480 | 16.1 |
Cisplatin | MCF-7 | 3.2 |
The mechanism of action involves the induction of apoptosis in cancer cells and cell cycle arrest at the S phase . The compound's ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy, has also been noted .
Antimicrobial Activity
Quinazoline derivatives are recognized for their antimicrobial properties as well. The compound's structure suggests potential interactions with bacterial enzymes or receptors, which may inhibit growth or induce cell death in pathogenic microorganisms.
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Quinazolines have been documented to inhibit EGFR signaling pathways, which are often upregulated in cancers.
- Apoptosis Induction : The compound triggers apoptotic pathways within cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the S phase, preventing further proliferation of cancer cells.
Case Studies
In a recent investigation into the synthesis and evaluation of quinazoline derivatives, compounds with structural similarities to our target exhibited promising results in vitro against multiple cancer cell lines . These studies utilized molecular docking simulations to predict binding affinities to EGFR, reinforcing the hypothesis that modifications in the chemical structure can enhance biological activity.
Eigenschaften
CAS-Nummer |
899919-73-4 |
---|---|
Molekularformel |
C27H34N4O7 |
Molekulargewicht |
526.59 |
IUPAC-Name |
3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C27H34N4O7/c1-36-16-6-13-28-24(32)12-15-30-26(34)20-7-4-5-8-21(20)31(27(30)35)18-25(33)29-14-11-19-9-10-22(37-2)23(17-19)38-3/h4-5,7-10,17H,6,11-16,18H2,1-3H3,(H,28,32)(H,29,33) |
InChI-Schlüssel |
VNHNMWINRHTRQQ-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.